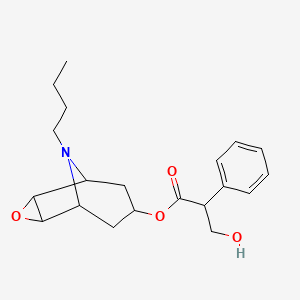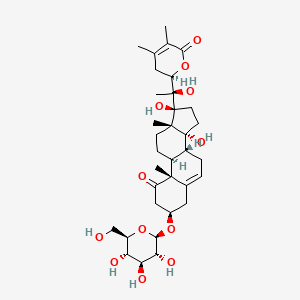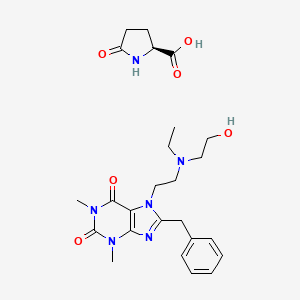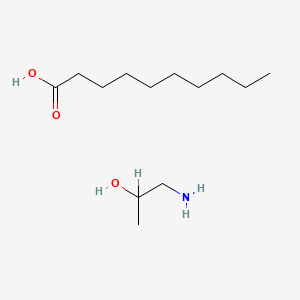
N-(4,7-Dimethoxy-6-(2-pyrrolidinobutoxy)-5-benzofuranyl)-N'-methylurea hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,7-Dimethoxy-6-(2-pyrrolidinobutoxy)-5-benzofuranyl)-N’-methylurea hydrate is a complex organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-Dimethoxy-6-(2-pyrrolidinobutoxy)-5-benzofuranyl)-N’-methylurea hydrate typically involves multi-step organic reactions. The starting materials often include benzofuran derivatives, which undergo functionalization to introduce the dimethoxy and pyrrolidinobutoxy groups. The final step usually involves the formation of the urea moiety through a reaction with methyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and scale-up techniques to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(4,7-Dimethoxy-6-(2-pyrrolidinobutoxy)-5-benzofuranyl)-N’-methylurea hydrate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its biological activity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can change the compound’s properties.
Substitution: Replacement of one functional group with another, which can be used to modify the compound’s activity or solubility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.
Scientific Research Applications
Chemistry
In chemistry, N-(4,7-Dimethoxy-6-(2-pyrrolidinobutoxy)-5-benzofuranyl)-N’-methylurea hydrate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential pharmacological properties. Benzofuran derivatives are known to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.
Medicine
In medicine, N-(4,7-Dimethoxy-6-(2-pyrrolidinobutoxy)-5-benzofuranyl)-N’-methylurea hydrate could be investigated as a potential therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In industry, this compound might be used in the development of new materials with unique properties. Its structural features could be exploited to create polymers, coatings, or other advanced materials.
Mechanism of Action
The mechanism of action of N-(4,7-Dimethoxy-6-(2-pyrrolidinobutoxy)-5-benzofuranyl)-N’-methylurea hydrate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4,7-Dimethoxy-6-(2-pyrrolidinobutoxy)-5-benzofuranyl)-N’-methylurea hydrate include other benzofuran derivatives with different substituents. Examples might include:
- 4,7-Dimethoxybenzofuran
- 6-(2-Pyrrolidinobutoxy)benzofuran
- N-Methylurea derivatives
Uniqueness
What sets N-(4,7-Dimethoxy-6-(2-pyrrolidinobutoxy)-5-benzofuranyl)-N’-methylurea hydrate apart is its specific combination of functional groups, which confer unique chemical and biological properties
Properties
CAS No. |
102433-27-2 |
|---|---|
Molecular Formula |
C60H89N9O16 |
Molecular Weight |
1192.4 g/mol |
IUPAC Name |
1-[4,7-dimethoxy-6-(2-pyrrolidin-1-ylbutoxy)-1-benzofuran-5-yl]-3-methylurea;hydrate |
InChI |
InChI=1S/3C20H29N3O5.H2O/c3*1-5-13(23-9-6-7-10-23)12-28-18-15(22-20(24)21-2)16(25-3)14-8-11-27-17(14)19(18)26-4;/h3*8,11,13H,5-7,9-10,12H2,1-4H3,(H2,21,22,24);1H2 |
InChI Key |
IOVIYALQINNPDK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC1=C(C2=C(C=CO2)C(=C1NC(=O)NC)OC)OC)N3CCCC3.CCC(COC1=C(C2=C(C=CO2)C(=C1NC(=O)NC)OC)OC)N3CCCC3.CCC(COC1=C(C2=C(C=CO2)C(=C1NC(=O)NC)OC)OC)N3CCCC3.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


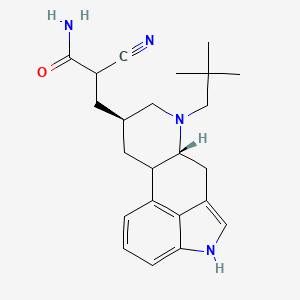
![[(3aS,8bR)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-octan-3-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12737951.png)
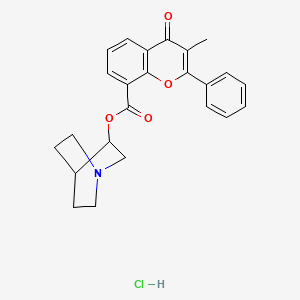

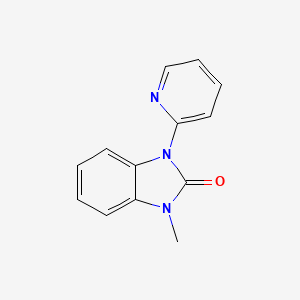

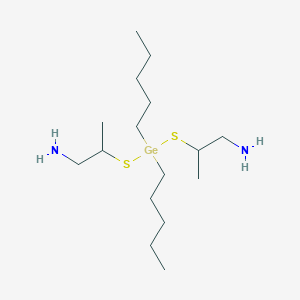

![[(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,10,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] butanoate](/img/structure/B12738009.png)
